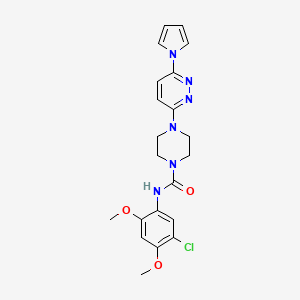

4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(5-chloro-2,4-dimethoxyphenyl)piperazine-1-carboxamide

Description

Properties

IUPAC Name |

N-(5-chloro-2,4-dimethoxyphenyl)-4-(6-pyrrol-1-ylpyridazin-3-yl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClN6O3/c1-30-17-14-18(31-2)16(13-15(17)22)23-21(29)28-11-9-27(10-12-28)20-6-5-19(24-25-20)26-7-3-4-8-26/h3-8,13-14H,9-12H2,1-2H3,(H,23,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANQVFPCLMXBZOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1NC(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=C4)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(5-chloro-2,4-dimethoxyphenyl)piperazine-1-carboxamide is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several key components:

- Pyridazine ring : A six-membered aromatic ring containing two nitrogen atoms.

- Pyrrole moiety : A five-membered ring with one nitrogen atom, known for its role in various biological activities.

- Piperazine group : A six-membered ring that often contributes to the pharmacological profile of compounds.

- Chloro and dimethoxy substituents : These groups can enhance solubility and biological activity.

Structural Formula

The structural formula can be represented as follows:

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor activity. For instance, pyrazole derivatives have been reported to inhibit various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231) with notable cytotoxic effects. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study: Pyrazole Derivatives

A study demonstrated that specific pyrazole derivatives showed enhanced cytotoxicity when combined with doxorubicin in breast cancer cell lines. The combination therapy resulted in a synergistic effect, suggesting that structural modifications in similar compounds could lead to improved therapeutic outcomes .

Anti-inflammatory Properties

Compounds featuring pyrrole and piperazine rings have been linked to anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and pathways, making them potential candidates for treating inflammatory diseases.

Antimicrobial Activity

The antimicrobial properties of similar heterocycles have been explored extensively. For example, pyrazole derivatives have shown inhibitory activity against various bacterial strains. The mechanism typically involves disruption of bacterial cell membranes or inhibition of essential enzymes .

Inhibitory Potency Studies

A recent investigation into the inhibitory potency of related compounds revealed that modifications in the chemical structure significantly affect their activity against specific targets, such as neutral sphingomyelinase 2 (nSMase2), which is implicated in neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like 4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(5-chloro-2,4-dimethoxyphenyl)piperazine-1-carboxamide. Variations in substituents on the piperazine or pyridazine rings can lead to substantial changes in potency and selectivity against target proteins.

| Compound | IC50 (µM) | Target |

|---|---|---|

| Compound A | 5.0 | nSMase2 |

| Compound B | 10.0 | BRAF(V600E) |

| Compound C | 15.0 | EGFR |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine-Carboxamide Cores

The compound shares a piperazine-carboxamide backbone with several analogues, differing in substituents and biological targets:

Key Observations :

- Pyridazine vs. Pyridazinone: The pyrrole-pyridazine system in the target compound differs from pyridazinone derivatives (e.g., ), which are hydrolyzed to enhance hydrogen-bonding capacity for herbicidal applications .

- Biological Targets : While and highlight dopamine or serotonin receptor interactions for arylpiperazines, the target compound’s dimethoxy groups may favor adrenergic or histamine receptor binding .

Pharmacological and Physicochemical Properties

- Metabolic Stability: The pyrrole group may confer resistance to oxidative metabolism compared to pyridazinone or quinolinyl systems .

- Activity Spectrum: Unlike herbicidal pyridazinones () or agrochemical trifluoromethyl derivatives (), the target compound’s substituents suggest CNS or anticancer applications .

Research Findings and Limitations

- Evidence Gaps: No direct data on the target compound’s activity were found in the provided sources. Predictions are based on structural parallels to piperazine-carboxamides with known receptor affinities .

- Contradictions : Trifluoromethyl and dichlorophenyl analogues show divergent applications (e.g., agrochemical vs. CNS), underscoring the need for target-specific optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.